molecular formula C14H12F3N3O3S B6949489 N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine

N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B6949489
M. Wt: 359.33 g/mol
InChI Key: BJLWGOQIJQSQMP-UHFFFAOYSA-N
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Description

N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound characterized by its unique structure, which includes a benzoxathiin ring and a trifluoromethyl group attached to a pyrimidine ring

Properties

IUPAC Name

N-[(4,4-dioxo-2,3-dihydro-1,4λ6-benzoxathiin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3S/c15-14(16,17)12-5-6-18-13(20-12)19-7-9-8-24(21,22)11-4-2-1-3-10(11)23-9/h1-6,9H,7-8H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLWGOQIJQSQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2S1(=O)=O)CNC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps. One common approach starts with the preparation of the benzoxathiin intermediate, which is then reacted with a pyrimidine derivative under specific conditions to introduce the trifluoromethyl group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The trifluoromethyl group or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Medicine: Research focuses on its potential as a drug candidate, exploring its efficacy, safety, and mechanism of action.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxathiin derivatives and pyrimidine-based molecules with trifluoromethyl groups. Examples include:

  • N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-4-methylpyrimidin-2-amine
  • N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-4-chloropyrimidin-2-amine

Uniqueness

What sets N-[(4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine apart is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

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